![molecular formula C10H18ClNO2S B2627694 2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid hydrochloride CAS No. 1590697-82-7](/img/structure/B2627694.png)

2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

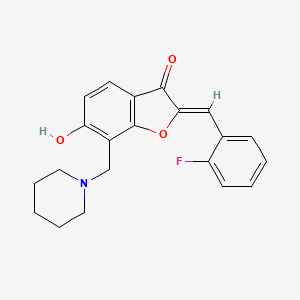

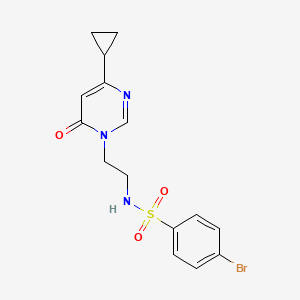

2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid hydrochloride, also known as Gabapentin Hydrochloride, is a medication that has been employed in various fields. It has a molecular formula of C10H18ClNO2S and a molecular weight of 251.77 .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications

Synthesis and Chemical Transformations

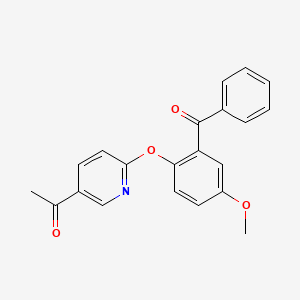

Selective Construction of Polycyclic Spirooxindoles The chemical compound 2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid hydrochloride is involved in the synthesis of diverse polycyclic spirooxindoles. A study demonstrated that the three-component reaction of alkyl 2-(benzo[b][1,4]thiazin-3-ylidene)acetates with isatins and cyclic 1,3-diketones in ethanol, in the presence of acetic acid, yields spiro[indeno[1,2-b]phenothiazine-6,3'-indolines] or spiro[cyclopenta[b]phenothiazine-4,3'-indolines] with high diastereoselectivity. Additionally, a similar reaction with 4-hydroxychromen-2-one leads to the formation of unexpected polycyclic spiro[benzo[b]chromeno[3',4':5,6]pyrano[2,3-e][1,4]thiazine-7,3'-indolines] (Quan-Shun Sun et al., 2020).

Biological Activity

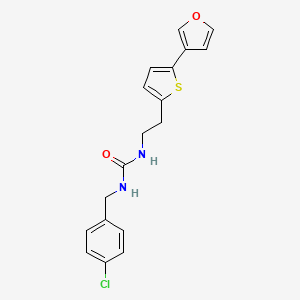

Biologically Active Derivatives Synthesis The compound is a precursor in the synthesis of novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides. This process starts with ultrasonic mediated N-alkylation of sodium saccharin with methyl chloroacetate and proceeds through several steps to produce compounds with preliminary antibacterial and DPPH radical scavenging activities (M. Zia-ur-Rehman et al., 2009).

Synthetic Methodologies

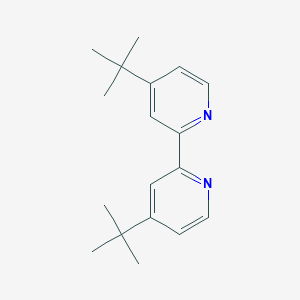

Microwave Synthesis of Chiral Derivatives Chiral N-Benzyl-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-ones, with potential synthetic and pharmacological interest, are synthesized via Smiles rearrangement under conventional and microwave irradiation conditions. This process utilizes inexpensive (S)-2-chloropropionic acid and has shown good inhibition against Gram-positive bacteria and fungi in antibiotic tests (Li-juan Meng et al., 2013).

Mechanism of Action

Target of Action

The primary target of the compound 2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid hydrochloride is the enzyme Acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve synapses .

Mode of Action

This compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission .

Pharmacokinetics

In vitro studies suggest that the compound may have good blood-brain barrier permeability, which is crucial for its bioavailability in the central nervous system .

Result of Action

The molecular effect of this compound is the inhibition of AChE, leading to an increase in acetylcholine levels . At the cellular level, this results in enhanced signal transmission at cholinergic synapses .

properties

IUPAC Name |

2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2S.ClH/c12-10(13)7-11-5-6-14-9-4-2-1-3-8(9)11;/h8-9H,1-7H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDGIDANNOADEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)N(CCS2)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B2627614.png)

![N-(4-bromophenyl)-2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2627622.png)

![3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butanamide](/img/structure/B2627624.png)

![N-(1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2627629.png)

![5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride](/img/structure/B2627633.png)